N-(2-phenylethyl)-2-furamide
Overview
Description
GI-557174 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GI-557174 typically involves a multi-step process that includes the formation of key intermediates. The initial steps often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the desired product . The reaction conditions are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of GI-557174 may involve large-scale synthesis using advanced techniques such as preparative HPLC. This method allows for the efficient separation and purification of the compound from complex mixtures, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: GI-557174 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
GI-557174 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: GI-557174 is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of GI-557174 involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and signal transduction pathways . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular functions.
Comparison with Similar Compounds
GI-557174 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as GI-557175 and GI-557176 share structural similarities but differ in their specific functional groups and reactivity.
Properties
IUPAC Name |
N-(2-phenylethyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQSQNRBAFMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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